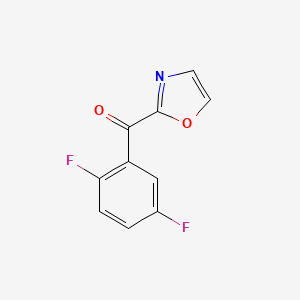

2-(2,5-Difluorobenzoyl)oxazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQQYEKFJXLLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642105 | |

| Record name | (2,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-41-3 | |

| Record name | (2,5-Difluorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Oxazole Derivatives in Contemporary Chemical Science

The oxazole (B20620) ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. tandfonline.comtandfonline.com These aromatic compounds and their derivatives are renowned for their diverse and potent biological activities, which has led to their incorporation into a multitude of pharmacologically important agents. cbijournal.com The utility of oxazoles stems from their ability to engage with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. tandfonline.comnih.gov

The structural and chemical diversity of oxazole-based molecules has made them a central focus for the discovery of new therapeutic agents. nih.gov Consequently, a vast number of oxazole-containing compounds have been developed as clinical drugs or are currently being investigated as candidates for treating a wide spectrum of diseases. nih.gov Their activities span from antimicrobial and antifungal to anti-inflammatory, antiviral, anticancer, and antidiabetic properties. nih.govbohrium.com This broad range of biological effects underscores the immense developmental value of oxazole derivatives as medicinal agents. tandfonline.com

Rationale for Focused Academic Inquiry into 2 2,5 Difluorobenzoyl Oxazole

The rationale for a dedicated academic investigation into 2-(2,5-Difluorobenzoyl)oxazole is rooted in the established importance of the oxazole (B20620) core and the unique electronic properties imparted by the difluorobenzoyl moiety. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific 2,5-difluoro substitution pattern on the benzoyl ring of this particular oxazole derivative presents a novel chemical entity with a distinct electronic profile that has yet to be explored.

Given the wide-ranging biological activities of other oxazole derivatives, it is highly probable that this compound will exhibit interesting and potentially useful pharmacological properties. A focused inquiry would aim to synthesize and characterize this compound, followed by a systematic evaluation of its biological activity. Such research is essential for expanding the chemical space of bioactive oxazoles and could lead to the discovery of new lead compounds for drug development.

Current State of Knowledge and Research Gaps Pertaining to the Compound

Currently, the body of scientific literature specifically detailing the synthesis, properties, and biological activity of 2-(2,5-Difluorobenzoyl)oxazole is remarkably sparse. A search of prominent chemical databases reveals its basic structural and chemical properties, but there is a conspicuous absence of in-depth academic studies.

| Property | Value |

| Molecular Formula | C10H5F2NO2 |

| Molecular Weight | 209.15 g/mol |

| IUPAC Name | (2,5-difluorophenyl)(1,3-oxazol-2-yl)methanone |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)C2=NC=CO2)F |

| InChI Key | XLYOFAPJIGOJSS-UHFFFAOYSA-N |

| Table 1: Physicochemical Properties of this compound. Data sourced from PubChem CID 24723671. nih.gov |

This lack of dedicated research constitutes a significant gap in the current understanding of substituted oxazole (B20620) derivatives. The synthesis of this compound has not been widely reported, and its physical, chemical, and biological characteristics remain largely uncharacterized. This presents a clear opportunity for original research to contribute new knowledge to the field of heterocyclic chemistry.

Objectives and Scope of Scholarly Investigations

Direct Acylation and Condensation Pathways

Direct acylation and condensation methods represent a straightforward approach to the synthesis of this compound. These methods typically involve the formation of the key benzoyl-oxazole bond through the reaction of a suitably activated 2,5-difluorobenzoyl derivative with an oxazole precursor.

Acylation of Oxazole with 2,5-Difluorobenzoyl Chloride

A primary and common laboratory method for the synthesis of 2-aroyloxazoles is the acylation of an oxazole with an acyl chloride. In the case of this compound, this involves the reaction of oxazole with 2,5-difluorobenzoyl chloride. sigmaaldrich.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the oxazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,5-difluorobenzoyl chloride. The subsequent loss of a chloride ion results in the formation of the desired product.

To facilitate this reaction, a base is typically employed to neutralize the hydrochloric acid byproduct and to enhance the nucleophilicity of the oxazole. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride. A similar reaction using 2,6-difluorobenzoyl chloride has been reported to proceed under anhydrous conditions in a solvent like dichloromethane.

Reaction Conditions and Catalytic Considerations for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the acylation reaction. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

For the analogous acylation of oxazole with 2,6-difluorobenzoyl chloride, the reaction is typically carried out at a low temperature (0-5°C) and stirred for several hours to achieve a high yield (82%). The use of a non-nucleophilic base, such as triethylamine, is common to avoid competition with the oxazole nucleophile. An inert atmosphere is also maintained to prevent unwanted side reactions with atmospheric moisture.

Recent advancements in organic synthesis have highlighted the use of various catalysts to improve the efficiency of acylation and related reactions. While specific catalytic data for the synthesis of this compound is not extensively documented, general principles from oxazole synthesis can be applied. For instance, in other types of oxazole synthesis, Lewis acids or transition metal catalysts are sometimes employed to activate the electrophile or the nucleophile.

| Parameter | Typical Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Prevents hydrolysis of acyl chloride and dissolves reactants. |

| Base | Triethylamine | Neutralizes HCl byproduct and promotes nucleophilic attack. |

| Temperature | 0-5 °C to reflux | Controls reaction rate and minimizes side reactions. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents hydrolysis and other side reactions. |

| Reaction Time | 4-6 hours | Allows for completion of the reaction. |

Multi-component and Cascade Reaction Sequences

Multi-component and cascade reactions offer an efficient alternative to traditional linear synthetic routes, often allowing for the construction of complex molecules in a single step from simple precursors. Several such strategies are applicable to the synthesis of 2,5-disubstituted oxazoles, including the target compound.

Van Leusen Oxazole Synthesis for 2,5-Disubstituted Systems

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of 5-substituted oxazoles. nih.govmdpi.com A modification of this reaction allows for the one-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org

The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent cyclization and elimination of the tosyl group leads to the formation of the oxazole ring. wikipedia.org To apply this to the synthesis of this compound, one would need to devise a strategy where the 2,5-difluorobenzoyl group is introduced at the 2-position. This could potentially be achieved by starting with a precursor already containing this moiety or by a post-synthesis modification. For instance, a 2-unsubstituted oxazole could be synthesized via the Van Leusen reaction, followed by acylation as described in section 2.1.1.

A one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aliphatic halides, and various aldehydes in ionic liquids, which can be an environmentally friendly approach. organic-chemistry.org

Copper-Mediated Carbon-Carbon Bond Formation for Aryl Installation

Copper-catalyzed reactions are widely used in the synthesis of heterocyclic compounds, including the formation of C-N and C-O bonds. nih.gov A novel palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.org This method involves the cascade formation of C–N and C–O bonds. rsc.org

Copper-catalyzed coupling of halo-azoles with aromatic nitrogen heterocycles has also been reported, demonstrating the utility of copper in forming C-N bonds with oxazole rings. nih.gov Furthermore, copper-catalyzed aerobic oxidative coupling of aryl acetaldehydes with anilines can lead to α-ketoamides, which are precursors for oxazole synthesis. scilit.com These methodologies suggest that a copper-mediated strategy could be employed to install the 2,5-difluorobenzoyl group onto an oxazole precursor. For example, a 2-halooxazole could potentially undergo a copper-catalyzed coupling reaction with a suitable 2,5-difluorobenzoyl nucleophile.

| Catalyst System | Reactants | Product Type | Reference |

| Pd-catalyzed/Cu-mediated | Propargyl esters and benzylamines | Trisubstituted oxazoles | rsc.org |

| CuI with silver benzoate | Iodo-oxazole and 2-pyridinone | N-(oxazol-yl)pyridones | nih.gov |

| CuCl2 and TBHP | 3-(benzylamino)-2H-chromen-2-one derivatives | Fused oxazoles | rsc.org |

Gold-Catalyzed Intermolecular Alkyne Oxidation in Oxazole Annulation

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the formation of heterocyclic rings. An efficient method for synthesizing 2,5-disubstituted oxazoles involves the gold-catalyzed intermolecular oxidation of alkynes. organic-chemistry.orgnih.govacs.org This reaction proceeds via a [2 + 2 + 1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.orgnih.gov

The reaction conditions are generally mild, and the method tolerates a wide range of functional groups. acs.org To synthesize this compound using this approach, 2,5-difluorobenzonitrile (B1295057) would be a logical choice for the nitrile component, which would form the 2-aryl group of the oxazole. The alkyne component would determine the substituent at the 5-position. The reaction is typically catalyzed by a gold complex such as Au(PPh₃)NTf₂ or BrettPhosAuNTf₂. organic-chemistry.orgacs.org

This gold-catalyzed annulation offers a convergent and highly efficient route to 2,5-disubstituted oxazoles with broad substrate scope. organic-chemistry.orgnih.govacs.org

| Catalyst | Oxidant | Reactants | Product |

| Au(PPh₃)NTf₂ | 8-methylquinoline N-oxide | Terminal alkyne, Nitrile | 2,5-disubstituted oxazole |

| BrettPhosAuNTf₂ | Not specified | Terminal alkyne, Nitrile | 2,5-disubstituted oxazole |

| Dichloro(pyridine-2-carboxylato)gold | Aminide | Alkynyl thioether, Aminide | Densely substituted oxazoles |

Visible Light Photocatalysis in Oxazole Ring Construction

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the synthesis of substituted oxazoles. This approach often utilizes readily available starting materials and proceeds under mild, room temperature conditions. A notable example involves the use of a ruthenium-based photocatalyst, [Ru(bpy)3]Cl2, to facilitate the synthesis of oxazole derivatives from α-bromoketones and benzylamines. nih.gov The reaction, which requires a low catalyst loading of 1 mol%, along with a base such as K3PO4 and an additive like CCl3Br, offers a practical route to a diverse range of oxazole compounds. nih.gov While this specific method may not directly yield a benzoyl-substituted oxazole, the principles of photocatalytic cyclization are broadly applicable. The process demonstrates the formation of the oxazole core through a sequence of photocatalytically induced steps, highlighting its potential for constructing complex oxazole structures. nih.gov The development of such methods, which avoid harsh reagents and high temperatures, is a significant advancement in heterocyclic chemistry. nih.govorganic-chemistry.org

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis provides a versatile platform for the synthesis of oxazoles, offering high efficiency and control over regioselectivity.

High-valent cobalt catalysts, particularly those featuring the Cp*Co(III) complex, have been recognized as a cost-effective alternative to precious metals like rhodium and iridium in C-H activation and cycloaddition reactions. researchgate.net Although direct cobalt-catalyzed synthesis of 2-benzoyloxazoles is not prominently documented, the underlying principles of cobalt-catalyzed [3+2] cycloadditions are relevant. For instance, cobalt catalysts have been successfully employed in the oxidative [3+2] cycloaddition of dihydroisoquinoline esters with various partners to form complex heterocyclic systems. rsc.org These reactions showcase the ability of cobalt to mediate the formation of five-membered rings with excellent regioselectivity under mild conditions. rsc.org Furthermore, cobalt(III) catalysts have been developed for C-H bond functionalization followed by cyclization to produce other heterocycles like indazoles and furans, demonstrating the potential for similar strategies to be adapted for oxazole synthesis. nih.gov

Ruthenium catalysts have proven to be highly effective for the synthesis of oxazole derivatives through various cyclization strategies. One efficient method involves the ruthenium(II)-catalyzed C–O cyclization of enamides, which demonstrates broad substrate scope and functional group tolerance. rsc.org This approach provides a convenient pathway to oxazole scaffolds. Another significant ruthenium-catalyzed method is the synthesis of 2,5-disubstituted oxazoles from readily available carboxylic acids and phenylethenes or phenylacetylenes. nih.govacs.org This reaction, co-catalyzed by ruthenium(II) porphyrin and simple copper salts, proceeds under mild conditions and involves the sequential formation of an intermolecular C-N bond and an intramolecular C-O bond. nih.govacs.org Additionally, ruthenium-catalyzed acceptorless dehydrogenative coupling reactions have been utilized for the one-pot synthesis of benzoxazoles from primary alcohols and 2-aminophenol, showcasing the versatility of ruthenium in forming the oxazole core under heterogeneous conditions. acs.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| [Ru(bpy)3]Cl2 | α-bromoketones, benzylamines | Substituted oxazoles | Visible-light photocatalysis, room temperature. nih.gov |

| Ruthenium(II) | Enamides | Oxazole derivatives | C-O cyclization, broad substrate scope. rsc.org |

| Ruthenium(II) porphyrin / Copper salts | Carboxylic acids, phenylethenes/phenylacetylenes | 2,5-disubstituted oxazoles | Mild conditions, sequential C-N and C-O bond formation. nih.govacs.org |

| Ru2Cl4(CO)6 / PFMNPs | Primary alcohols, 2-aminophenol | Benzoxazoles | Heterogeneous catalysis, acceptorless dehydrogenation. acs.org |

Regioselective Functionalization and Metalation of the Oxazole Scaffold

Direct functionalization of a pre-formed oxazole ring is a key strategy for introducing substituents at specific positions.

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation and subsequent functionalization of an aromatic or heterocyclic ring at the position ortho to the DMG. wikipedia.org In the context of oxazoles, an appropriately placed group can direct lithiation to a specific carbon atom. acs.orgnih.gov For instance, an oxazoline (B21484) unit at the 4-position of an oxazole ring has been shown to direct lithiation to the C-2 position, allowing for the introduction of various electrophiles. acs.orgnih.gov This strategy effectively suppresses the common side reaction of electrocyclic ring opening that can occur during the lithiation of oxazoles. acs.orgnih.gov The choice of the directing group is crucial and can influence the site of metalation. While the C-2 proton of an oxazole is generally the most acidic, strategic blocking of other positions can facilitate metalation at the less acidic C-4 or C-5 positions. acs.org

The use of sterically hindered, non-nucleophilic bases such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP) has become a cornerstone for the regioselective metalation of sensitive heterocycles like oxazole. acs.orgnih.govacs.org Mixed magnesium and zinc TMP-bases, often complexed with lithium chloride (e.g., TMPMgCl·LiCl and TMPZnCl·LiCl), offer excellent functional group tolerance and stability, preventing the ring fragmentation that can occur with traditional lithium bases. acs.orgnih.govacs.org These reagents allow for the successive and regioselective functionalization of the oxazole ring. For example, starting with unsubstituted oxazole, metalation with TMP-bases can first occur at the C-2 position. acs.org Subsequent reaction with an electrophile provides a 2-substituted oxazole. A second metalation can then be directed to the C-5 position, allowing for the synthesis of 2,5-disubstituted oxazoles. acs.org This step-wise functionalization provides a highly controlled and versatile method for preparing polysubstituted oxazoles. acs.orgnih.govacs.org The choice of the TMP-base and reaction conditions, sometimes in the presence of Lewis acid additives, can even allow for a switch in regioselectivity. nih.gov

| Metalation Reagent | Position(s) Functionalized | Key Advantages |

| n-Butyllithium (with DMG) | C-2 (directed) | High regioselectivity, overcomes inherent acidity issues. acs.orgnih.gov |

| TMPMgCl·LiCl | C-2, then C-5 | Stable intermediates, prevents ring fragmentation, good for sensitive substrates. acs.orgnih.govacs.org |

| TMPZnCl·LiCl | C-2, then C-5 | Similar to Mg-TMP base, offers alternative reactivity. acs.orgnih.govacs.org |

Subsequent Electrophilic Quenching and Cross-Coupling Reactions an Unsourced statement

A strategic approach to synthesizing complex 2,5-disubstituted oxazoles, such as this compound, involves the initial construction of a simpler oxazole core followed by functionalization at the C5 position. This is often achieved through deprotonation to form a C5-carbanion, which is then trapped by an electrophile (electrophilic quenching). The introduced functional group can then serve as a handle for subsequent cross-coupling reactions.

A prominent example of this strategy involves the deprotonation of a 2-substituted-1,3-oxazole. The C5 proton is the most acidic and can be selectively removed by a strong base to generate a nucleophilic C5-carbanion. This carbanion is reactive towards a variety of electrophiles. For instance, quenching with iodine or a trialkyltin chloride source can install a halogen or a stannyl (B1234572) group at the C5 position, respectively. These functionalized oxazoles are valuable precursors for transition metal-catalyzed cross-coupling reactions.

The resulting 5-iodo or 5-stannyl oxazoles can readily participate in well-established cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.net These reactions allow for the introduction of a wide range of substituents at the C5 position, including aryl, heteroaryl, and vinyl groups. For instance, a 5-iodooxazole (B2690904) can be coupled with an arylboronic acid under palladium catalysis (Suzuki-Miyaura reaction) to forge a new carbon-carbon bond at the C5 position. researchgate.net This modular approach offers significant flexibility in the synthesis of diverse 2,5-disubstituted oxazoles.

The table below summarizes the scope of electrophiles and subsequent cross-coupling reactions for the C5-functionalization of oxazoles.

| Oxazole Precursor | Deprotonation Conditions | Electrophile | C5-Functionalized Oxazole | Subsequent Cross-Coupling Reaction | Introduced C5-Substituent |

| 2-Substituted-oxazole | Strong base (e.g., n-BuLi, LDA) | I₂ | 2-Substituted-5-iodooxazole | Suzuki-Miyaura, Stille, Sonogashira | Aryl, Heteroaryl, Alkynyl |

| 2-Substituted-oxazole | Strong base (e.g., n-BuLi, LDA) | Bu₃SnCl | 2-Substituted-5-(tributylstannyl)oxazole | Stille | Aryl, Heteroaryl, Vinyl |

| 2-Substituted-oxazole | Strong base (e.g., n-BuLi, LDA) | Aldehydes/Ketones | 2-Substituted-5-(hydroxyalkyl)oxazole | - | Hydroxyalkyl |

| 2-Substituted-oxazole | Strong base (e.g., n-BuLi, LDA) | CO₂ | 2-Substituted-oxazole-5-carboxylic acid | - | Carboxylic acid |

This table is a generalized representation based on established organometallic chemistry of oxazoles.

Exploration of Novel and Green Synthetic Routes an Unsourced statement

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. ijpsonline.commdpi.com In the context of oxazole synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. ijpsonline.commdpi.com For instance, the condensation of 2-aminophenols with aldehydes, a common route to benzoxazoles, can be efficiently carried out under microwave irradiation. ijpsonline.com This technology could potentially be applied to the synthesis of this compound, for example, in the cyclocondensation step.

Ultrasound-assisted synthesis is another green technique that utilizes the energy of acoustic waves to promote chemical reactions. ijpsonline.comnih.gov Sonication can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional heating. nih.gov The synthesis of 2-substituted benzoxazoles has been successfully achieved using ultrasound irradiation in the presence of a magnetic nanoparticle-supported ionic liquid catalyst, often under solvent-free conditions. nih.gov

The use of greener catalysts is a cornerstone of sustainable chemistry. In oxazole synthesis, there has been a shift from stoichiometric and often toxic reagents to catalytic systems based on abundant and less toxic metals like copper and cobalt. ijpsonline.comrsc.org Copper catalysts have been employed for the synthesis of 2-phenyl-4,5-substituted oxazoles. ijpsonline.com Cobalt-catalyzed cross-dehydrogenative coupling has also been developed for the C5-alkylation of oxazoles. nih.gov These catalytic systems offer the advantages of high efficiency, selectivity, and the potential for catalyst recycling.

The following table provides a comparative overview of different green synthetic approaches applicable to oxazole synthesis.

| Green Approach | Energy Source | Key Advantages | Potential Application for this compound Synthesis |

| Microwave-Assisted Synthesis | Microwaves | Rapid heating, shorter reaction times, improved yields | Cyclocondensation and cross-coupling steps |

| Ultrasound-Assisted Synthesis | Sound Waves | Enhanced reaction rates, milder conditions, improved mass transfer | Condensation and cyclization reactions |

| Green Catalysis | Thermal/Microwave | Use of non-toxic and abundant metals (e.g., Cu, Co), high efficiency, catalyst recyclability | C-C and C-N bond forming reactions |

| One-Pot/Cascade Reactions | Conventional/Alternative | Reduced waste, improved atom economy, time and cost-saving | Multi-step synthesis from simple precursors |

Electrophilic Reactivity of the Oxazole Heterocycle

The oxazole ring is generally considered an electron-deficient aromatic system, which makes electrophilic substitution reactions challenging unless the ring is activated by electron-donating substituents. pharmaguideline.comclockss.org The presence of the electron-withdrawing 2,5-difluorobenzoyl group at the C2 position further deactivates the oxazole ring towards electrophilic attack.

Protonation and Basicity of the Oxazole Nitrogen Atom

The nitrogen atom at position 3 of the oxazole ring possesses pyridine-like characteristics and is the primary site of protonation. pharmaguideline.comyoutube.com Oxazoles are weak bases, forming salts such as hydrochlorides or picrates when treated with strong acids. pharmaguideline.com The basicity of the oxazole nitrogen is considerably lower than that of imidazole, with the conjugate acid of oxazole having a pKa of 0.8 compared to 7 for imidazole. wikipedia.org This reduced basicity is attributed to the electronegativity of the adjacent oxygen atom, which withdraws electron density from the nitrogen. nih.govyoutube.com The availability of the lone pair of electrons on the nitrogen for bonding with a proton is a key determinant of its basicity. youtube.com In this compound, the electron-withdrawing nature of the benzoyl group is expected to further decrease the basicity of the oxazole nitrogen.

Electrophilic Substitution Patterns on the Oxazole Ring: Regioselectivity and Electronic Effects (e.g., C4 > C5 > C2)

For the parent oxazole ring, electrophilic substitution is most favored at the C4 position, followed by C5, and is least likely at C2 (C4 > C5 > C2). pharmaguideline.com This regioselectivity is governed by the electronic effects within the ring. The oxygen atom, through its electron-donating resonance effect, increases the electron density most significantly at the C4 position, making it the most susceptible to electrophilic attack. clockss.org The C2 position is the least reactive towards electrophiles due to the combined electron-withdrawing inductive effects of the adjacent nitrogen and oxygen atoms. clockss.org

However, electrophilic substitution on the oxazole ring is generally difficult and often requires the presence of activating, electron-releasing groups. pharmaguideline.comnumberanalytics.com Reactions such as nitration and sulfonation are typically not successful on unsubstituted oxazole rings because the oxazolium cations formed under these conditions are highly electron-deficient. pharmaguideline.com In the case of this compound, the potent electron-withdrawing 2,5-difluorobenzoyl group at C2 would further deactivate the entire oxazole ring, making electrophilic substitution even more challenging.

Nucleophilic Reactivity and Deprotonation

The electron-deficient nature of the oxazole ring, particularly at the C2 position, makes it susceptible to certain nucleophilic reactions.

Deprotonation at the C2 Position of the Oxazole Ring

The hydrogen atom at the C2 position of an oxazole ring is the most acidic, making it the preferred site for deprotonation by a strong base. tandfonline.comcutm.ac.in This increased acidity is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. nsf.gov Gas-phase studies have shown that oxazole deprotonates selectively at the C2 position. nsf.gov The resulting 2-lithio-oxazoles can be unstable and may exist in equilibrium with ring-opened isonitrile species. pharmaguideline.comwikipedia.org In the context of this compound, the C2 position is substituted, so direct deprotonation at this site is not possible. However, the principle highlights the electrophilic nature of the C2 carbon.

Nucleophilic Substitution at the Fluorinated Benzoyl Moiety

The 2,5-difluorobenzoyl portion of the molecule presents sites for nucleophilic aromatic substitution (SNAr). The fluorine atoms on the benzene (B151609) ring are activated towards displacement by nucleophiles due to the presence of the strongly electron-withdrawing carbonyl group. Nucleophilic substitution of fluoride (B91410) is a known reaction, though it can be challenging due to the poor nucleophilicity and high basicity of the fluoride ion. ucla.edu The success of such substitutions often depends on the nature of the nucleophile and the reaction conditions. nih.govnii.ac.jprsc.org For instance, anilides derived from 2-fluorobenzaldehydes can undergo intramolecular SNAr cyclization upon deprotonation of the amide nitrogen, demonstrating the susceptibility of an activated fluoroaromatic ring to nucleophilic attack. nih.gov

Oxidation and Reduction Processes

The oxazole ring can undergo both oxidation and reduction, often leading to ring-opening.

Oxidation: Oxazole rings are susceptible to oxidation by various reagents, which can result in cleavage of the ring. pharmaguideline.comtandfonline.com For example, oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. slideshare.net Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can also open the oxazole ring. pharmaguideline.com

Reduction: The reduction of oxazoles can lead to either ring-opened products or the formation of oxazolines, depending on the reducing agent and reaction conditions. pharmaguideline.comtandfonline.com For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring opening. tandfonline.com

Cycloaddition Reactions

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity is a powerful tool in organic synthesis, providing access to highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.netresearchgate.net The oxazole acts as an azadiene, where the C4=C5 double bond and the C2=N double bond participate in the cycloaddition with a dienophile.

The initial cycloadduct formed from the reaction of an oxazole with a dienophile is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule of nitrile (from the C2-N3-C4 fragment) to afford a furan, or losing water or another small molecule to yield a pyridine. This cycloaddition/retro-cycloaddition cascade is a hallmark of oxazole Diels-Alder chemistry. researchgate.net

The reaction of this compound with various dienophiles (e.g., alkenes, alkynes) would be expected to follow this general pathway. The electron-withdrawing 2,5-difluorobenzoyl group at the C2 position would influence the electronic properties of the oxazole diene system.

The efficiency and outcome of the Diels-Alder reaction of oxazoles are significantly influenced by the nature of the substituents on both the oxazole ring and the dienophile. Electron-withdrawing groups on the oxazole ring, such as the 2,5-difluorobenzoyl group, generally decrease the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole diene. This can make the reaction with electron-rich dienophiles (an inverse-electron-demand Diels-Alder reaction) more favorable. Conversely, for a normal-electron-demand Diels-Alder reaction with an electron-poor dienophile, an electron-withdrawing group on the oxazole can decrease the reaction rate.

Activation of the oxazole nitrogen, for instance through N-alkylation or the use of a Lewis acid, can facilitate the Diels-Alder reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole, making it more reactive towards dienophiles. nih.gov The presence of the difluorobenzoyl group in this compound, being electron-withdrawing, would likely impact the frontier molecular orbital energies and thus the reactivity and regioselectivity of the cycloaddition.

Exploration of Rearrangement Reactions and Cascade Transformations

Beyond simple functional group transformations and cycloadditions, this compound can potentially participate in rearrangement reactions and cascade transformations. The oxazole ring itself is known to undergo rearrangements, such as the Cornforth rearrangement, which involves the thermal or base-catalyzed rearrangement of 4-acyloxazoles. While this compound is a 2-acyloxazole, the principles of bond migration and ring isomerization are relevant to its potential reactivity.

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming and/or bond-breaking events, are a powerful strategy in organic synthesis. For this compound, a cascade could be initiated by a reaction at either the oxazole ring or the benzoyl moiety. For example, a reaction that cleaves the oxazole ring could generate a reactive intermediate that then undergoes an intramolecular cyclization or rearrangement. The development of such cascade reactions involving oxazoles is an active area of research. lu.se While specific cascade reactions involving this compound are not detailed in the provided search results, its structure contains the necessary functional groups to be a candidate for such transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy identifies the number and electronic environment of hydrogen atoms in the molecule. In the ¹H NMR spectrum of this compound, the protons on the oxazole ring typically appear as distinct signals. The proton at the 5-position of the oxazole ring is expected to resonate at approximately 7.35 ppm, while the proton at the 4-position is anticipated around 7.85 ppm.

The three protons on the difluorobenzoyl ring exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms. The proton at the 6-position of the phenyl ring is expected to appear as a multiplet in the range of 7.75-7.80 ppm. The protons at the 3- and 4-positions of the phenyl ring are also expected to show signals in the aromatic region, typically between 7.30 and 7.45 ppm, with their exact chemical shifts and multiplicities influenced by fluorine coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) |

|---|---|

| Oxazole H-5 | ~7.35 |

| Oxazole H-4 | ~7.85 |

| Phenyl H-6 | 7.75 - 7.80 (m) |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbonyl carbon of the ketone linker is characteristically deshielded and would appear at a low field, predicted to be around 178.5 ppm. The carbons of the oxazole ring are expected at approximately 152.1 ppm (C2), 129.5 ppm (C4), and 110.1 ppm (C5). The carbons of the difluorophenyl ring will show signals in the aromatic region, with their chemical shifts significantly influenced by the attached fluorine atoms, exhibiting C-F coupling. The fluorinated carbons, C2' and C5', are predicted to have chemical shifts around 159.5 ppm and 157.0 ppm, respectively, both showing large one-bond carbon-fluorine coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~178.5 |

| Oxazole C2 | ~152.1 |

| Oxazole C4 | ~129.5 |

| Oxazole C5 | ~110.1 |

| Phenyl C1' | ~122.0 |

| Phenyl C2' (C-F) | ~159.5 |

| Phenyl C3' | ~118.0 |

| Phenyl C4' | ~119.5 |

| Phenyl C5' (C-F) | ~157.0 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine atoms in the molecule. For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the phenyl ring. The fluorine at the 2-position and the fluorine at the 5-position will have unique chemical shifts due to their different electronic environments. These signals will likely appear as multiplets due to coupling with the aromatic protons and potentially a small through-space coupling to each other. This analysis definitively confirms the presence and substitution pattern of the fluorine atoms.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm the presence of key functional groups. A prominent absorption band anticipated in the region of 1660-1680 cm⁻¹ corresponds to the stretching vibration (ν) of the carbonyl (C=O) group of the ketone. Another key feature would be the stretching vibration of the carbon-nitrogen double bond (C=N) within the oxazole ring, which is expected to appear in the range of 1550-1580 cm⁻¹. The presence of these two bands provides strong evidence for the core structure of the molecule. Additional bands corresponding to C-F bonds (around 1200-1250 cm⁻¹) and aromatic C-H and C=C bonds would also be present.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ketone C=O | Stretch (ν) | 1660 - 1680 |

| Oxazole C=N | Stretch (ν) | 1550 - 1580 |

Mass Spectrometry (MS) for Molecular Ion Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the validation of the molecular formula. For this compound, the molecular formula is C₁₀H₅F₂NO₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. The analysis of the fragmentation pattern in the mass spectrum gives further structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the oxazole ring, or the bond between the carbonyl group and the difluorophenyl ring, leading to characteristic fragment ions such as the 2,5-difluorobenzoyl cation and the oxazol-2-yl cation.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₅F₂NO₂ | 209.0288 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide evidence for connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. The resulting crystal structure would definitively confirm the relative orientation of the oxazole ring and the 2,5-difluorophenyl group. It would also reveal intermolecular interactions, such as π-stacking or hydrogen bonding, that govern the crystal packing. Obtaining a suitable single crystal is a prerequisite for this analysis, but the resulting structural data is considered the gold standard for molecular structure elucidation.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

Spectroscopic analysis is fundamental to understanding the electronic behavior of a molecule. UV-Vis absorption and fluorescence emission spectroscopy are key techniques used to probe the electronic transitions and de-excitation pathways of a compound like this compound.

Analysis of Electronic Transitions and Absorption Maxima

The study of electronic transitions through UV-Vis spectroscopy would reveal the wavelengths at which this compound absorbs light, corresponding to the energy required to promote electrons from the ground state to various excited states. The absorption spectrum would be expected to show distinct bands, with the position and intensity of the absorption maxima (λmax) providing insight into the π-conjugated system of the molecule. For a compound with this structure, one would anticipate transitions such as π → π* and n → π*, originating from the aromatic rings and the non-bonding electrons of the oxygen and nitrogen atoms in the oxazole ring. The specific λmax values would be influenced by the electronic effects of the difluorobenzoyl group and the oxazole moiety.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M-1cm-1) | Electronic Transition |

|---|---|---|---|

| Dichloromethane | Data Not Available | Data Not Available | π → π* |

| Acetonitrile | Data Not Available | Data Not Available | π → π* |

| Cyclohexane | Data Not Available | Data Not Available | π → π* |

| Ethanol | Data Not Available | Data Not Available | π → π* |

This table is for illustrative purposes only. No experimental data is currently available.

Investigation of Emission Characteristics and Stokes Shift Measurements

Fluorescence spectroscopy is employed to investigate the emission of light from the molecule as it returns from the excited state to the ground state. The emission spectrum provides information on the energy of the first singlet excited state (S1). The difference in wavelength (or energy) between the absorption maximum and the emission maximum is known as the Stokes shift. A significant Stokes shift is often indicative of a substantial change in molecular geometry or electronic distribution between the ground and excited states. For this compound, the emission characteristics would be crucial in determining its potential as a fluorophore.

Table 2: Hypothetical Fluorescence and Stokes Shift Data for this compound

| Solvent | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cyclohexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy would be utilized to measure the fluorescence lifetime (τF) of the excited state of this compound. This measurement reveals the average time the molecule spends in the excited state before returning to the ground state through radiative (fluorescence) or non-radiative decay pathways. The fluorescence lifetime is a critical parameter for understanding the dynamics of the excited state and can be influenced by factors such as the solvent environment and the presence of quenchers. Such studies would provide rate constants for radiative and non-radiative decay processes.

Table 3: Hypothetical Fluorescence Lifetime Data for this compound

| Solvent | Fluorescence Lifetime (τF) (ns) | Radiative Decay Rate (kr) (s-1) | Non-radiative Decay Rate (knr) (s-1) |

|---|---|---|---|

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |

| Cyclohexane | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Computational and Theoretical Investigations of 2 2,5 Difluorobenzoyl Oxazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for examining the electronic structure and properties of molecules. For 2-(2,5-Difluorobenzoyl)oxazole, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometry Optimization and Conformational Landscapes

The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. This process identifies the conformation with the lowest energy, providing insights into bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry reveals the spatial relationship between the 2,5-difluorobenzoyl group and the oxazole (B20620) ring. The planarity or non-planarity of the molecule, influenced by the rotation around the single bond connecting the carbonyl group and the oxazole ring, is a key determinant of its electronic properties. The conformational landscape can be explored by systematically rotating this bond to identify different local minima and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The distribution of these orbitals across the this compound molecule indicates the likely sites for nucleophilic and electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. malayajournal.org A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a smaller energy gap indicates a more reactive molecule. malayajournal.org

| Parameter | Value |

|---|---|

| EHOMO (eV) | - |

| ELUMO (eV) | - |

| Energy Gap (ΔE) (eV) | - |

No specific data for this compound was found in the search results. The table is a template for where such data would be presented.

Chemical Reactivity Parameters: Chemical Potential, Global Hardness, Electrophilicity Index

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters include:

Chemical Potential (μ): This parameter describes the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Hardness is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

| Reactivity Parameter | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | - |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Electrophilicity Index (ω) | μ² / (2η) | - |

No specific data for this compound was found in the search results. The table is a template for where such data would be presented.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface. Different colors on the MESP map represent different potential values. bhu.ac.in Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.govbhu.ac.in Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. bhu.ac.in Green areas signify neutral or near-zero potential. nih.gov For this compound, the MESP surface would highlight the electronegative oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen as potential sites for electrophilic interaction, while the electron-deficient regions, likely around the hydrogen atoms, would be susceptible to nucleophilic attack.

Ab Initio Quantum Chemical Calculations for Ground and Excited States

Ab initio quantum chemical calculations are foundational for understanding the electronic structure and properties of a molecule from first principles, without reliance on empirical parameters. For this compound, these calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in both the ground and first excited electronic states. This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating properties like the molecular orbital energies (HOMO and LUMO), the dipole moment, and the distribution of electron density. These are crucial for understanding the molecule's reactivity and intermolecular interactions.

Vibrational Analysis: Computing the vibrational frequencies to predict the infrared (IR) and Raman spectra of the molecule. This also confirms that the optimized geometry corresponds to a true energy minimum.

Excited State Calculations: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to investigate the energies and characteristics of electronic excited states. This is essential for understanding the molecule's photophysical properties, such as its absorption and emission of light.

A hypothetical data table for the ground state optimized geometry of this compound might look like this:

Table 1: Hypothetical Ground State Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | 1.21 |

| N-C=O Bond Angle (°) | 125.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. For this compound, MD simulations could be employed to:

Conformational Sampling: Explore the different shapes the molecule can adopt over time in a solvent, which is crucial for understanding its behavior in a realistic chemical environment.

Solvation Effects: Analyze how solvent molecules (e.g., water) arrange around the solute and calculate properties like the radial distribution function to understand the solvation shell structure.

Interaction Analysis: If studying the interaction with a biological target (e.g., a protein), MD simulations can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the dynamics of the complex.

A summary of a hypothetical MD simulation could be presented as follows:

Table 2: Hypothetical MD Simulation Parameters and Key Findings for this compound in Water

| Parameter | Description |

|---|---|

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

Quantitative Structure-Property Relationship (QSPR) Studies Based on Theoretical Descriptors

QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. This is achieved by calculating a set of numerical descriptors that encode structural, electronic, and topological features. For this compound, a QSPR study would involve:

Descriptor Calculation: Computing a wide range of theoretical descriptors, such as molecular weight, logP (a measure of lipophilicity), polar surface area, and quantum-chemically derived descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to develop a predictive model for a specific property (e.g., solubility, boiling point) based on a training set of related molecules.

Model Validation: Assessing the predictive power of the QSPR model using an external test set of compounds.

An example of descriptors that could be used in a QSPR study is shown below:

Table 3: Hypothetical Theoretical Descriptors for this compound for a QSPR Model

| Descriptor | Value |

|---|---|

| Molecular Weight ( g/mol ) | 223.15 |

| LogP | 2.5 |

| Polar Surface Area (Ų) | 45.8 |

| HOMO Energy (eV) | -6.8 |

Advanced Derivatization and Molecular Engineering of 2 2,5 Difluorobenzoyl Oxazole

Strategic Functionalization of the Difluorobenzoyl Moiety

The 2,5-difluorobenzoyl group offers several avenues for strategic functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions. The positions on the phenyl ring are activated or deactivated to varying degrees by the fluorine atoms and the carbonyl group. The fluorine atoms are ortho, para-directing activators for electrophilic substitution, while the benzoyl group is a meta-directing deactivator. This interplay of electronic effects allows for regioselective modifications.

Further functionalization can be achieved through nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the fluorine atoms and the benzoyl group facilitates the displacement of a fluoride (B91410) ion by a suitable nucleophile. This approach is particularly useful for introducing a variety of functional groups that are not accessible through electrophilic substitution.

| Position | Reaction Type | Reagent/Catalyst | Product |

| C4 | Electrophilic Nitration | HNO₃/H₂SO₄ | 2-(4-Nitro-2,5-difluorobenzoyl)oxazole |

| C4 | Electrophilic Halogenation | Br₂/FeBr₃ | 2-(4-Bromo-2,5-difluorobenzoyl)oxazole |

| C2 or C5 | Nucleophilic Aromatic Substitution | NaOCH₃ | 2-(2-Methoxy-5-fluorobenzoyl)oxazole or 2-(5-Methoxy-2-fluorobenzoyl)oxazole |

| C2 or C5 | Nucleophilic Aromatic Substitution | R₂NH | 2-(2-(Dialkylamino)-5-fluorobenzoyl)oxazole or 2-(5-(Dialkylamino)-2-fluorobenzoyl)oxazole |

This table presents representative transformations for the functionalization of the difluorobenzoyl moiety.

Selective Modification of the Oxazole (B20620) Ring at Positions 4 and 5

The oxazole ring of 2-(2,5-difluorobenzoyl)oxazole can be selectively modified at the C4 and C5 positions to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

One effective strategy for functionalization at the C5 position involves the deprotonation of a 2-sulfonyl-substituted oxazole precursor, which can then react with various electrophiles. nih.gov While this method requires the synthesis of a suitable precursor, it provides a versatile route to 5-substituted oxazoles. nih.gov

The van Leusen reaction offers an alternative approach, allowing for the construction of the oxazole ring with a pre-installed substituent at the C5 position by reacting a suitable aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov

Modification at the C4 position is more challenging but can be achieved through methods such as the synthesis of 2,4-disubstituted oxazoles via oxidative cyclodehydration of serine or threonine residues, followed by introduction of the 2,5-difluorobenzoyl group. nih.gov

| Position | Method | Reagents | Product Type |

| C5 | Deprotonation/Electrophilic Quench | 1. LDA; 2. Electrophile (e.g., R-X, R-CHO) | 5-Alkyl/Aryl/Hydroxymethyl-2-(2,5-difluorobenzoyl)oxazole |

| C5 | van Leusen Reaction | 2,5-Difluorobenzaldehyde, TosMIC, K₂CO₃ | 5-Substituted-2-(2,5-difluorophenyl)oxazole |

| C4 | Oxidative Cyclodehydration | Serine/Threonine derivative, Dehydrating agent | 4-Methyl/Carboxy-2-(2,5-difluorobenzoyl)oxazole |

This table illustrates methods for the selective modification of the oxazole ring.

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of more complex molecular architectures. By introducing reactive handles such as halogens, boronic acids, or alkynes onto either the difluorobenzoyl moiety or the oxazole ring, these scaffolds can be readily incorporated into larger structures through various cross-coupling reactions.

For instance, a bromo-substituted derivative can undergo Suzuki coupling with a boronic acid to form a biaryl linkage, or Sonogashira coupling with a terminal alkyne to introduce an extended π-system. These strategies are valuable in the fields of materials science and medicinal chemistry for the development of novel compounds with tailored properties. The application of a related "Fluorobenzene oxazole compound" as an acaricide in patent CN105693648A underscores the potential for developing complex, biologically active molecules from this scaffold. google.com

| Building Block | Coupling Reaction | Reaction Partner | Resulting Linkage |

| 2-(4-Bromo-2,5-difluorobenzoyl)oxazole | Suzuki Coupling | Arylboronic acid | Biaryl |

| 5-Iodo-2-(2,5-difluorobenzoyl)oxazole | Heck Coupling | Alkene | Vinylene |

| 2-(4-Ethynyl-2,5-difluorobenzoyl)oxazole | Sonogashira Coupling | Aryl halide | Aryl-alkyne |

| 5-Amino-2-(2,5-difluorobenzoyl)oxazole | Amide Coupling | Carboxylic acid | Amide |

This table provides examples of complex molecular architectures synthesized from the this compound scaffold.

Exploration of Analogue Synthesis for Mechanistic Probes

The synthesis of analogues of this compound is crucial for elucidating the structure-activity relationships and mechanisms of action of any biologically active derivatives. By systematically modifying the structure, researchers can probe the importance of specific functional groups and their positions.

Mechanistic probes can be designed to include:

Isotopic labels (e.g., ¹³C, ²H, ¹⁵N) to trace the metabolic fate of the compound.

Fluorescent tags to visualize the subcellular localization of the molecule.

Photoaffinity labels to identify the biological targets of the compound.

The synthesis of analogues with altered electronic properties, such as replacing the fluorine atoms with other halogens or with hydrogen, can provide insights into the role of the difluorobenzoyl moiety in target binding.

| Analogue Type | Structural Modification | Purpose of Probe |

| Isotope-labeled | Replacement of ¹²C with ¹³C or ¹H with ²H | Metabolic pathway elucidation |

| Fluorescently-tagged | Attachment of a fluorophore (e.g., Dansyl, NBD) | Visualization of cellular uptake and distribution |

| Photoaffinity-labeled | Incorporation of a photoreactive group (e.g., azido, diazirine) | Covalent labeling and identification of binding partners |

| Electronically-modified | Replacement of F with Cl, Br, or H | To study the effect of electronics on biological activity |

This table summarizes the types of analogues synthesized for use as mechanistic probes.

Future Directions and Unexplored Avenues in 2 2,5 Difluorobenzoyl Oxazole Research

Development of Asymmetric Synthesis and Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science, as the stereochemistry of a compound can dramatically influence its biological activity and physical properties. acs.org For 2-(2,5-Difluorobenzoyl)oxazole, the development of asymmetric synthetic routes to produce enantiomerically pure or enriched derivatives is a critical and unexplored area.

Future research could focus on several established strategies for asymmetric synthesis. One promising approach involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and then subsequently removed. youtube.com For instance, a chiral auxiliary could be attached to a precursor of the oxazole (B20620) ring, guiding the cyclization to favor one enantiomer over the other. digitellinc.com Another avenue is the development of catalytic asymmetric methods. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereoselectivity of key bond-forming reactions in the synthesis of the oxazole ring or the attachment of the benzoyl group. researchgate.net

The synthesis of chiral derivatives of this compound would open the door to evaluating their potential as chiral ligands in asymmetric catalysis or as novel therapeutic agents where specific stereoisomers may exhibit enhanced or different biological activities.

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Application to this compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a substrate to direct the stereochemical course of a reaction. youtube.com | An amino acid-derived chiral auxiliary could be used to construct the oxazole ring with a defined stereocenter. nih.gov |

| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | A chiral Lewis acid could catalyze the cyclization of a precursor to form an enantiomerically enriched oxazole. |

| Substrate Control | A chiral center already present in the starting material directs the formation of a new stereocenter. | A chiral amino alcohol could be used as a starting material for the oxazole ring synthesis. mdpi.com |

Investigation of Photochemical Reactions and Photoinduced Processes

The benzoyl and oxazole moieties are both known to participate in a variety of photochemical reactions. The interplay of these two groups in this compound could lead to novel and synthetically useful photoinduced processes.

The benzoyl group can act as a photosensitizer, absorbing light and transferring the energy to other parts of the molecule or to other molecules. This could be exploited to drive specific reactions that are not accessible under thermal conditions. acs.org For example, irradiation could lead to intramolecular cyclizations, rearrangements, or cycloadditions. nih.govnih.gov The oxazole ring itself is known to undergo photochemical rearrangements and cycloadditions. rsc.orgnih.govacs.org

Future investigations should explore the photochemistry of this compound under various conditions, including different wavelengths of light, solvents, and in the presence of photosensitizers or quenchers. Understanding these processes could lead to the development of new synthetic methods for complex heterocyclic structures. beilstein-journals.org Furthermore, the photophysical properties, such as fluorescence and phosphorescence, should be characterized, as these could have applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. rsc.org

High-Throughput Screening of Reaction Conditions via Automated Platforms

The synthesis of novel compounds like this compound often requires extensive optimization of reaction conditions to achieve high yields and purity. High-throughput screening (HTS) using automated platforms offers a powerful tool to rapidly explore a wide range of reaction parameters. nih.govresearchgate.net

Automated synthesizers can perform a large number of reactions in parallel, varying parameters such as catalysts, solvents, temperature, and reaction time. wikipedia.orgsigmaaldrich.com This allows for the rapid identification of optimal conditions for the synthesis of this compound and its derivatives. researchgate.netacs.org For example, an HTS approach could be used to screen a library of catalysts for the key cyclization step in the oxazole synthesis, or to find the best conditions for the coupling of the difluorobenzoyl group. nih.gov

The data generated from HTS can also be used to build predictive models for reaction outcomes, further accelerating the optimization process. This approach not only saves time and resources but can also lead to the discovery of unexpected reaction conditions that might be missed in traditional, one-at-a-time experimentation. researchgate.net

Table 2: Variables for High-Throughput Screening

| Parameter | Description | Example Variables |

| Catalyst | Substance that increases the rate of a chemical reaction. | Lewis acids, transition metal complexes, organocatalysts. |

| Solvent | The liquid in which a solute is dissolved to form a solution. | Aprotic polar, protic, nonpolar solvents. |

| Temperature | A measure of the average kinetic energy of the particles in a substance. | -20 °C to 150 °C. |

| Base/Acid | Additives that can influence reaction pathways and rates. | Organic bases (e.g., triethylamine), inorganic bases (e.g., potassium carbonate), Brønsted or Lewis acids. |

| Concentration | The amount of a substance in a defined space. | 0.01 M to 1 M. |

Application of Machine Learning and AI in Predictive Synthesis and Reactivity

Furthermore, AI can be used to predict the properties of yet-to-be-synthesized molecules. sciencedaily.com By building models that correlate molecular structure with properties like biological activity or material characteristics, researchers could computationally screen virtual libraries of this compound derivatives to identify the most promising candidates for synthesis.

In-depth Studies on Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can have a profound impact on the physical properties of a material, including its melting point, solubility, and stability. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in the development of pharmaceuticals and materials. mdpi.com

For this compound, a thorough investigation of its solid-state properties is an important and unexplored area. This would involve crystallizing the compound under various conditions to identify different polymorphic forms. Techniques such as single-crystal and powder X-ray diffraction would be used to determine the crystal structures of these polymorphs.

Understanding the polymorphism of this compound is crucial for controlling its physical properties and ensuring the reproducibility of its performance in any potential application. For example, in a pharmaceutical context, different polymorphs can have different dissolution rates and bioavailabilities. In a materials context, the crystal packing can influence properties like conductivity and optical behavior.

常见问题

Q. What are the optimal synthetic routes for preparing 2-(2,5-difluorobenzoyl)oxazole, and how do reaction conditions influence yield?

The synthesis of oxazole derivatives often involves cyclization or condensation reactions. For 2,5-disubstituted oxazoles, a common approach is the reaction of substituted benzoyl chlorides with amino precursors under reflux conditions. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol with glacial acetic acid as a catalyst can yield oxazole derivatives (65% yield) . Alternative methods include copper-catalyzed oxidative cyclization, which improves efficiency for electron-deficient substrates . Key variables affecting yield include solvent choice (DMSO or ethanol), catalyst (acetic acid vs. metal catalysts), and reaction time (4–18 hours). Purification via recrystallization (water-ethanol) or column chromatography is critical for isolating high-purity products .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

Characterization typically combines NMR (¹H/¹³C, ¹⁹F for fluorinated groups), IR (to confirm C=O and C=N bonds), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography is definitive for structural elucidation, as demonstrated for benzobisoxazole derivatives . Thermal stability can be assessed via DSC/TGA , while fluorescence properties require UV-Vis and fluorescence spectroscopy (e.g., Stokes shift measurements) .

Advanced Research Questions

Q. How does benzannulation at the oxazole ring affect the excited-state intramolecular proton transfer (ESIPT) mechanism in fluorinated oxazoles?

Benzannulation alters the π-conjugation and charge transfer character of oxazoles, impacting ESIPT efficiency. Computational studies (TDDFT/B3LYP/6-31+G(d)) show that benzannulation at the oxazole moiety increases energy barriers for proton transfer in the S₁ state by ~2–3 kcal/mol compared to non-annulated analogs, leading to reduced ESIPT rates. However, emission wavelengths remain largely unchanged, making fluorinated oxazoles suitable for tunable fluorophores in OLEDs . Experimental validation via time-resolved fluorescence spectroscopy is recommended to correlate computational predictions with observed photophysical behavior.

Q. What computational strategies best predict the electronic properties and reactivity of this compound derivatives?

Hybrid DFT functionals (e.g., B3LYP, PBE0) accurately reproduce vertical transition energies and emission wavelengths for oxazole derivatives, while range-separated functionals (CAM-B3LYP) tend to overestimate excited-state energies . For reaction pathway modeling, transition state analysis (IRC) using M06-2X/6-311++G(d,p) can identify key intermediates in cyclization reactions. Solvent effects (e.g., ethanol, DMSO) should be incorporated via implicit solvation models (IEFPCM) to improve accuracy .

Q. How can contradictions in reported reaction yields for oxazole synthesis be resolved?

Discrepancies in yields (e.g., 53–96% for similar substrates) often arise from subtle differences in substrate electronic effects, catalyst loading, or purification methods. For example, nitro-substituted benzaldehydes may give trace yields due to steric hindrance, while bromo-substituted analogs achieve >60% yields under identical conditions . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) for reproducibility. Comparative studies using HPLC or GC-MS to monitor reaction progress are advised .

Q. What strategies enhance the biological activity of this compound derivatives in kinase inhibition studies?

Structural analogs with difluorobenzoyl groups have shown p38 MAP kinase inhibition via competitive binding to the ATP pocket. To optimize activity, introduce electron-withdrawing substituents (e.g., -CF₃, -NO₂) at the benzoyl moiety to enhance binding affinity. Docking studies (AutoDock Vina) and molecular dynamics simulations can predict binding modes and residence times. In vitro validation using kinase assays (e.g., ADP-Glo™) is essential to correlate computational predictions with IC₅₀ values .

Methodological Notes

- Synthesis Optimization : Prioritize metal-catalyzed methods for electron-deficient substrates to improve regioselectivity .

- Data Interpretation : Cross-validate computational results with experimental spectroscopy to avoid overreliance on single techniques .

- Biological Assays : Use orthogonal assays (e.g., SPR for binding kinetics, cell-based assays for cytotoxicity) to confirm mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。